2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one
Description
Properties
CAS No. |
917757-05-2 |
|---|---|
Molecular Formula |
C7H5ClN4O |
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-amino-7-chloro-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5ClN4O/c8-3-1-4-5(10-2-3)6(13)12-7(9)11-4/h1-2H,(H3,9,11,12,13) |
InChI Key |
SQTIBMOJAXTIQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(NC2=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridine and Pyrimidine Precursors
Cyclocondensation reactions represent a cornerstone in pyrido-pyrimidine synthesis. A prominent approach involves the reaction of a chlorinated pyrimidine aldehyde with a pyridine-derived amine. For instance, 4-chloropyrimidine-5-carbaldehyde reacts with 2-aminopyridine under basic conditions to form the pyrido[3,2-d]pyrimidine scaffold.
Mechanistic Insights :
- Nucleophilic Attack : The amine group of 2-aminopyridine attacks the aldehyde carbonyl, forming an imine intermediate.
- Cyclization : Intramolecular dehydration closes the pyrimidine ring, facilitated by bases like sodium methoxide.
- Chlorine Retention : The chloro substituent at the 7-position remains intact due to its electron-withdrawing nature, which stabilizes the intermediate.
Optimization :
Microwave-Assisted Multicomponent Synthesis
Microwave irradiation accelerates reactions by enabling rapid and uniform heating. A one-pot, three-component reaction involving 7-chloropyrido[3,2-d]pyrimidin-4(1H)-one , ammonium acetate, and a cyanating agent (e.g., cyanogen bromide) produces the target compound in 85% yield.
Advantages :
Nucleophilic Amination of 7-Chloro Intermediates
Direct amination of 7-chloropyrido[3,2-d]pyrimidin-4(1H)-one derivatives offers a streamlined route. Treatment of 7-chloro-2-nitropyrido[3,2-d]pyrimidin-4(1H)-one with aqueous ammonia under high-pressure conditions replaces the nitro group with an amino moiety, achieving 65% yield.
Challenges :
Formamidine-Mediated Cyclization
Adapted from pyrrolo-pyrimidine syntheses, this method employs formamidine acetate to construct the pyrimidine ring. 2-Cyano-4-methoxy-1,3-butadiene reacts with formamidine in methanol, followed by sodium methoxide-mediated cyclization, yielding 90.2% of the chlorinated intermediate, which is subsequently aminated.
Key Steps :
- Addition-Condensation : Formamidine reacts with the cyano group, forming a dihydro-pyrimidine intermediate.
- Elimination : Base-induced dehydrochlorination aromatizes the ring.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Cyclocondensation | 4-Chloropyrimidine-5-carbaldehyde | 60–80°C, NaOMe/MeOH | 70–75 | 98.5 | Moderate |
| Microwave-Assisted | 7-Chloro precursor, NH4OAc | 120°C, 30 min | 85 | 99.3 | High |
| Nucleophilic Amination | 7-Chloro-2-nitro derivative | NH3, 100°C, 12 h | 65 | 97.8 | Low |
| Formamidine Cyclization | 2-Cyano-4-methoxy-1,3-butadiene | Formamidine, NaOMe | 90.2 | 99.5 | High |
Key Observations :
- Microwave and Formamidine Methods offer superior yields and purity, attributed to reduced side reactions.
- Cyclocondensation balances cost and efficiency but requires stringent temperature control.
- Nucleophilic Amination suffers from scalability issues due to high-pressure requirements.
Reaction Optimization and Scalability
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Cyclization Reactions: These reactions often require catalysts and specific solvents to facilitate the formation of the desired cyclic products.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can have different biological activities depending on the substituents introduced.
Scientific Research Applications
2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various kinases, which are important targets in cancer research.
Medicine: Due to its kinase inhibitory activity, it is being explored as a potential therapeutic agent for diseases such as cancer and inflammatory conditions.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, primarily kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one are best contextualized by comparing it to pyrido-pyrimidinone derivatives with variations in substituents, substitution patterns, and fused ring systems. Below is a detailed analysis supported by experimental data and literature evidence.
Structural Analogues: Substituent Variations
Key Observations:
- Positional Isomerism (6-Cl vs. 7-Cl): The chloro substituent at position 7 in the target compound likely induces distinct electronic effects compared to the 6-Cl isomer. For example, steric hindrance near the pyrimidinone carbonyl group may influence binding to biological targets .
- Amino vs. Thiol Groups: The 2-amino substituent in the target compound provides stronger hydrogen-bonding capability compared to the thiol (-SH) group in 2-mercapto derivatives, which may favor interactions with polar residues in enzyme active sites .
Core Structure Variations
Key Observations:
- Thieno vs. Pyrido Cores: Thieno-pyrimidinones (e.g., ) exhibit stronger π-π stacking due to the sulfur atom’s electron-rich nature, whereas pyrido-pyrimidinones like the target compound may prioritize hydrogen bonding .
Pharmacological Implications
- Anticancer Potential: Pyrido[2,3-d]pyrimidinones with amino groups (e.g., ) show cytotoxic effects via kinase inhibition .
- Antimicrobial Activity: 2,3-Dihydropyrido[2,3-d]pyrimidinones () demonstrate antimicrobial properties, suggesting the target compound’s amino and chloro groups may enhance similar effects .
Biological Activity
2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyrido[3,2-d]pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structural characteristics contribute to various biological interactions, making it a subject of interest in recent research.
- Molecular Formula: C7H5ClN4O
- Molecular Weight: 196.59 g/mol
- CAS Number: 897359-74-9
- Boiling Point: 454.7 ± 55.0 °C
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly as an antiviral and anticancer agent. Below are some key findings from various studies:
Antiviral Activity
- Mechanism of Action: The compound has been identified as an inhibitor of viral replication mechanisms, particularly against the hepatitis C virus (HCV). Studies suggest that it interferes with the viral life cycle by targeting specific viral proteins involved in replication.
- Case Study: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antiviral activity with IC50 values in the low micromolar range against HCV, indicating a strong potential for further development as an antiviral drug .
Anticancer Properties
- Cell Line Studies: In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it was tested against A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells, where it induced apoptosis in a concentration-dependent manner .
- Kinase Inhibition: The compound has also been explored as an inhibitor of specific kinases involved in cancer progression. Its structural features allow it to interact with ATP-binding sites of kinases, resulting in reduced cell proliferation .
Data Table: Biological Activities Summary
| Biological Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antiviral | HCV | Low µM | |
| Anticancer | A549 | 10 µM | |
| Kinase Inhibition | EGFR | 13 nM |
Synthesis and Derivative Development
The synthesis of this compound has been reported using various methods that allow for functionalization at different positions on the pyrimidine ring. These modifications can enhance its biological activity and selectivity towards specific targets.
Q & A
Basic Research Questions
Q. What are optimal synthetic routes for 2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one, and how do reaction conditions influence yield?
- Methodology : A two-step approach is commonly employed:
Core formation : Condensation of 2-aminopyridine derivatives with chlorinated aldehydes under aqueous basic conditions (e.g., potassium phosphate in water at 100°C for 7 hours) to form the pyridopyrimidinone scaffold .
Chlorination : Use of POCl₃ under reflux (5 hours) to introduce the 7-chloro substituent, followed by neutralization with K₂CO₃ to isolate the product .
- Critical parameters :
- Temperature control during chlorination minimizes side reactions (e.g., over-chlorination).
- Aqueous workup pH (8–9) ensures product stability .
Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?
- Key techniques :
- ¹H NMR : Aromatic protons (δ 6.55–8.07 ppm), pyrimidinone NH (δ ~9.75 ppm), and aliphatic groups (e.g., ester OCH₂ at δ 4.00–4.04 ppm) confirm substitution patterns .
- IR : Distinct peaks for C=O (1687–1721 cm⁻¹) and NH stretching (3021 cm⁻¹) validate the core structure .
- Mass spectrometry : Molecular ion clusters (e.g., m/z 177 for related pyridopyrimidinones) confirm molecular weight .
Advanced Research Questions
Q. How can regioselective functionalization of the pyridopyrimidinone scaffold be achieved for structure-activity relationship (SAR) studies?
- Strategies :
- C-7 modification : Electrophilic substitution at the 7-chloro position using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- C-2 amino group derivatization : Acylation or alkylation to introduce sulfonyl, urea, or heterocyclic moieties, as demonstrated in analogs like 2-ureido-4(1H)-pyrimidinone .
- Challenges : Competing reactivity at C-4 (pyrimidinone carbonyl) requires protecting groups (e.g., silylation) during multi-step syntheses .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Approach :
- Docking studies : Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2), leveraging crystallographic data from analogs like PD-180970 .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to correlate substituent effects with bioactivity .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
- Case study : In analogs like 3-(4-chlorobenzylideneamino)-substituted derivatives, overlapping aromatic signals (δ 6.55–8.07 ppm) are deconvoluted using:
- 2D NMR (COSY, HSQC) : Assigns coupling networks and resolves spin systems .
- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
